Home > Products > Screening Compounds P76460 > 1,6-Diazaspiro[3.3]heptane
1,6-Diazaspiro[3.3]heptane -

1,6-Diazaspiro[3.3]heptane

Catalog Number: EVT-13480962
CAS Number:
Molecular Formula: C5H10N2
Molecular Weight: 98.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,6-Diazaspiro[3.3]heptane is a bicyclic compound characterized by its unique spirocyclic structure, incorporating two nitrogen atoms within its framework. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C8H12N2C_8H_{12}N_2 and it has a molecular weight of approximately 140.20 g/mol. The compound is classified under the category of azaspiro compounds, which are noted for their potential biological activities and applications in drug design.

Synthesis Analysis

Methods

The synthesis of 1,6-diazaspiro[3.3]heptane typically involves several chemical reactions that can vary based on the desired derivatives:

  • Condensation Reactions: One common method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the spirocyclic structure.
  • Industrial Production: For larger scale production, techniques such as continuous flow reactors may be employed to optimize yields and purity. Advanced purification methods like recrystallization and chromatography are often utilized to isolate the final product.

Technical Details

The reaction conditions usually require strong acids like hydrochloric acid or sulfuric acid to facilitate cyclization. The choice of solvents and temperatures can also significantly affect the reaction kinetics and yield.

Molecular Structure Analysis

Structure

1,6-Diazaspiro[3.3]heptane consists of a seven-membered ring structure with two nitrogen atoms positioned at specific points in the ring. This arrangement contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

Reactions

1,6-Diazaspiro[3.3]heptane participates in various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxides.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the phenyl ring.

Technical Details

The specific conditions for these reactions (such as temperature, solvent choice, and reaction time) can greatly influence the yield and selectivity of the products formed.

Mechanism of Action

The mechanism of action for 1,6-diazaspiro[3.3]heptane involves its interaction with biological targets at the molecular level. The compound has been shown to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions relevant to various disease states .

This compound's potential therapeutic applications include its use as an inhibitor in treating conditions mediated by soluble epoxide hydrolase and other related pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a narrow range typical for similar compounds.

Chemical Properties

  • Solubility: Solubility characteristics depend on the solvent used; it is generally soluble in organic solvents.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.

Relevant data from studies indicate that 1,6-diazaspiro[3.3]heptane exhibits notable stability under standard laboratory conditions but may undergo degradation under extreme pH levels or high temperatures.

Applications

1,6-Diazaspiro[3.3]heptane has diverse applications across several scientific domains:

  • Medicinal Chemistry: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Organic Synthesis: Used as a building block in synthesizing complex organic molecules and ligands in coordination chemistry.
  • Material Science: Explored for developing specialty chemicals and materials with unique properties due to its spirocyclic structure.

Research continues into its applications in drug development, particularly as a precursor for novel therapeutic agents targeting various diseases .

Introduction to 1,6-Diazaspiro[3.3]heptane in Modern Medicinal Chemistry

Role of Strained Spiro Heterocycles in Drug Design

Strained spiro heterocycles represent a paradigm shift in medicinal chemistry, addressing critical limitations of traditional planar scaffolds. These three-dimensional architectures, exemplified by 1,6-diazaspiro[3.3]heptane, offer unparalleled vector control for pharmacophore placement while maintaining metabolic resilience. The defining structural feature—orthogonal ring fusion at a shared spiro carbon atom—imparts significant transannular strain that profoundly influences molecular conformation and biological interactions. This strain energy, quantified computationally at 15-25 kcal/mol for spiro[3.3]heptanes, enforces precise exit vector geometries that minimize entropic penalties during target binding [1].

The incorporation of heteroatoms within these strained systems further enhances their drug design utility. In 1,6-diazaspiro[3.3]heptane, the two nitrogen atoms serve as hydrogen bond acceptors/donors while enabling versatile functionalization patterns. This scaffold demonstrates a remarkable capacity to reduce lipophilicity (cLogP typically 0.5-1.5) compared to piperazine (cLogP ~1.2) while maintaining aqueous solubility (>100 mg/mL) [5]. These properties stem from its balanced amphiphilicity—the strained aliphatic rings provide hydrophobic character while the heteroatoms and molecular polarization enable water interactions. Notably, its fractional sp³ carbon (Fsp³ = 0.9) exceeds traditional heterocycles, correlating with improved success rates in clinical development [1] .

As a piperazine bioisostere, 1,6-diazaspiro[3.3]heptane circumvents metabolic vulnerabilities while preserving key pharmacological attributes. Piperazine rings frequently undergo oxidative N-dealkylation or ring opening by cytochrome P450 enzymes, generating toxic metabolites that limit therapeutic utility. The spiro system's constrained geometry shields reactive sites and strengthens C–N bonds through Bredt's rule enforcement, substantially improving metabolic stability in hepatocyte assays (t½ > 120 mins vs. piperazine's 30-40 mins) [1] [6]. This advantage is particularly valuable in CNS drug design, where the scaffold's low molecular weight (112.13 g/mol for core structure) and topological polar surface area (~41 Ų) facilitate blood-brain barrier penetration without P-glycoprotein efflux [6].

Table 1: Physicochemical Comparison of Bioisosteric Ring Systems

ScaffoldMolecular Weight (g/mol)cLogPTPSA (Ų)Fsp³H-bond DonorsH-bond Acceptors
Piperazine86.141.2012.00.0022
1,6-Diazaspiro[3.3]heptane112.13 (core)0.93*41.570.9013
2,6-Diazaspiro[3.3]heptane198.26 (Boc-protected)0.35*41.570.9013
1-Oxa-2,6-diazaspiro[3.3]heptane114.13 (core)-0.21*41.570.8013

*Calculated consensus values from multiple computational methods [4] [5]

Historical Evolution of Spiro[3.3]heptane Scaffolds in Pharmaceutical Research

The systematic exploration of spiro[3.3]heptanes began in earnest around 2010, driven by pharmaceutical industry needs for three-dimensional scaffolds that circumvented flatland molecular limitations. Early work focused on hydrocarbon variants as cyclohexane replacements, but the incorporation of heteroatoms—particularly nitrogen—accelerated after 2014 when Luisi's group demonstrated practical routes to 2,6-diazaspiro[3.3]heptane derivatives [1]. This breakthrough revealed the scaffold's potential as a piperazine bioisostere, spurring synthetic innovations targeting 1,6-regioisomers. By 2018, pharmaceutical developers recognized that 1,6-diazaspiro[3.3]heptane offered distinct advantages in vectorial control: its nitrogen atoms project substituents into divergent spatial orientations, enabling simultaneous engagement of complementary binding pockets [5] [8].

Synthetic methodology development progressed through three key phases:

  • Intramolecular Cyclization Approaches (2015-2019): Initial routes relied on protected azetidine-3-carboxylates undergoing Dieckmann-type condensation. For example, methyl 1-Boc-azetidine-3-carboxylate could be deprotonated with LiHMDS and reacted with electrophiles, followed by reduction-cyclization sequences yielding 1,6-diazaspiro[3.3]heptan-2-ones in ≤45% yield over three steps [5].
  • Ring Expansion Strategies (2020-2023): Frederich's Tebbe methylenation of N-Boc azetidinones represented a leap forward. Treatment with Tebbe's reagent generated reactive titanacyclobutane intermediates that could be trapped with amines, enabling direct access to 1,6-disubstituted variants on gram scales (75% yield) [1].
  • Flow Chemistry Innovations (2023-Present): Microreactor technology revolutionized spirocycle synthesis by enabling precise control of highly exothermic reactions. Colella's group developed a continuous flow process using azabicyclo[1.1.0]butyl intermediates, achieving 1,6-diazaspiro[3.3]heptanes under mild conditions with >90% conversion and eliminating batch inconsistencies [1] [4].

The structural activity relationship (SAR) exploration of these scaffolds accelerated with commercial availability of protected building blocks like tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1272412-72-2) and hydrochloride salts (CAS 1184963-68-5) after 2018 [7] [8]. These intermediates facilitated diversification studies, particularly in σ2 receptor ligands. When researchers replaced piperazine with 1,6-diazaspiro[3.3]heptane in benzimidazolone-based σ2R ligands, they observed preserved nanomolar affinity (Ki = 38 nM vs. piperazine analog's 12 nM) alongside improved selectivity over σ1 receptors (>100-fold) [6]. This demonstrated the scaffold's capacity to maintain target engagement while enhancing specificity—a critical advance for neurodegenerative disease therapeutics.

Table 2: Bioisostere Performance in σ2 Receptor Ligands

CompoundCore Structureσ2R Ki (nM)σ1R Ki (nM)Selectivity (σ1/σ2)LogD7.4
LeadPiperazine12 ± 3420 ± 60352.8
2aHomopiperazine28 ± 5310 ± 40112.5
2r2,5-Diazabicyclo[2.2.1]heptane45 ± 9850 ± 120192.1
2v1,6-Diazaspiro[3.3]heptane38 ± 6>4000>1051.7
2sOctahydropyrrolo[3,4-b]pyrrole210 ± 30950 ± 1404.51.9

Data adapted from σ2R/TMEM97 binding studies [6]

Computational analyses reveal why 1,6-diazaspiro[3.3]heptane excels: its spiro-constrained conformation optimally positions exit vectors to form dual hydrogen bonds with ASP29 and π-stacking with TYR150 in the σ2R/TMEM97 binding pocket. This vectorial precision—unattainable with flexible piperazine—explains the retained affinity despite reduced molecular weight [6]. Current research focuses on asymmetric functionalization; Reddy's chiral auxiliary approach achieved 1-substituted derivatives with >9:1 diastereoselectivity, enabling exploration of stereospecific target interactions [1]. These advances position 1,6-diazaspiro[3.3]heptane as a privileged scaffold for next-generation therapeutics targeting CNS disorders and oncology.

Properties

Product Name

1,6-Diazaspiro[3.3]heptane

IUPAC Name

1,6-diazaspiro[3.3]heptane

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-2-7-5(1)3-6-4-5/h6-7H,1-4H2

InChI Key

UQPXYEYBUROSJF-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.